molecular formula C9H10ClNO3 B5835214 4-chloro-1-isopropoxy-2-nitrobenzene

4-chloro-1-isopropoxy-2-nitrobenzene

Cat. No.: B5835214
M. Wt: 215.63 g/mol
InChI Key: FGSGMBIVNABSCY-UHFFFAOYSA-N
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Description

4-chloro-1-isopropoxy-2-nitrobenzene (abbreviated as CINB) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. CINB belongs to the class of nitroaromatic compounds, which are widely used in the synthesis of various organic compounds.

Mechanism of Action

The precise mechanism of action of 4-chloro-1-isopropoxy-2-nitrobenzene is not well understood, but it is believed to act by inhibiting the activity of certain enzymes and disrupting cellular signaling pathways. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for anti-cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Studies have demonstrated that this compound can induce oxidative stress and DNA damage in cells, which may contribute to its anti-cancer activity. This compound has also been shown to have neuroprotective effects in animal models, which suggests that it may have potential therapeutic applications for neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-1-isopropoxy-2-nitrobenzene in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers. Additionally, the potential toxicity of this compound must be carefully considered when using it in lab experiments.

Future Directions

There are several potential future directions for research involving 4-chloro-1-isopropoxy-2-nitrobenzene. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the investigation of this compound's potential therapeutic applications in various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.

Synthesis Methods

4-chloro-1-isopropoxy-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of 4-chloro-1-isopropoxybenzene followed by reduction of the nitro group to an amine and then diazotization to form the final product. The synthesis of this compound is a challenging process that requires careful handling of hazardous chemicals and precise control of reaction conditions.

Scientific Research Applications

4-chloro-1-isopropoxy-2-nitrobenzene has been used in various scientific research applications, including as a precursor for the synthesis of other organic compounds, as a fluorescent probe for detecting metal ions, and as a potential anti-cancer agent. This compound has also been studied for its potential use in organic electronics due to its unique electronic properties.

Properties

IUPAC Name

4-chloro-2-nitro-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGSGMBIVNABSCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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